N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE

PDE4B inhibition regioisomer selectivity scaffold differentiation

This N-(9H‑fluoren‑2‑yl)‑5H,6H,7H‑pyrazolo[3,2‑b][1,3]oxazine‑3‑carboxamide (CAS 1428363‑17‑0, MW 331.38) is a fully synthetic heterocyclic small molecule with a fused bicyclic pyrazolo‑oxazine core and a 9H‑fluoren‑2‑yl substituent that introduces an extended polycyclic aromatic surface for π–π stacking and hydrophobic interactions. Its 3‑carboxamide regiochemistry distinguishes it from the PDE4B‑active 2‑carboxamide series (CA3015166A1), making it ideal for scaffold‑hopping campaigns to discover novel PDE4B inhibitors with altered selectivity or off‑target activities. The fluoren‑2‑yl group also positions it as a broad‑panel kinase inhibitor probe, where the flat aromatic pharmacophore may complement the hydrophobic ATP‑binding pockets of tyrosine and serine/threonine kinases. With a predicted XLogP3 of ~3.3 and a molecular weight of 331.38, the compound lies within CNS drug‑like space and is recommended for CNS‑targeted phenotypic screening or target deconvolution studies. Procure this structurally differentiated building block to advance your kinase, PDE, or CNS research programs.

Molecular Formula C20H17N3O2
Molecular Weight 331.375
CAS No. 1428363-17-0
Cat. No. B2528194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE
CAS1428363-17-0
Molecular FormulaC20H17N3O2
Molecular Weight331.375
Structural Identifiers
SMILESC1CN2C(=C(C=N2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)OC1
InChIInChI=1S/C20H17N3O2/c24-19(18-12-21-23-8-3-9-25-20(18)23)22-15-6-7-17-14(11-15)10-13-4-1-2-5-16(13)17/h1-2,4-7,11-12H,3,8-10H2,(H,22,24)
InChIKeyHNTSRYOGVRRQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(9H-Fluoren-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide (CAS 1428363-17-0): Core Scaffold Identity and Procurement Context


N-(9H-Fluoren-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide (CAS 1428363-17-0) is a fully synthetic heterocyclic small molecule (MW 331.38 g/mol, formula C₂₀H₁₇N₃O₂) belonging to the pyrazolo[3,2-b][1,3]oxazine carboxamide class . The compound features a fused bicyclic pyrazolo-oxazine core connected via a carboxamide bridge at the 3-position to a 9H-fluoren-2-yl aromatic substituent. The pyrazolo[3,2-b][1,3]oxazine scaffold is a recognized privileged structure in medicinal chemistry, with demonstrated inhibitory activities across phosphodiesterase (PDE4B), cannabinoid CB2, and viral nucleoprotein targets in structurally related analogs [1][2]. The fluoren-2-yl moiety introduces a large polycyclic aromatic surface (three fused rings) capable of π–π stacking and hydrophobic interactions, distinguishing this compound from simpler alkyl- or phenyl-substituted analogs within the same scaffold class .

Why In-Class Substitution of N-(9H-Fluoren-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide Is Not Straightforward


Generic substitution among pyrazolo[3,2-b][1,3]oxazine carboxamides is structurally precarious because the position of the carboxamide substituent on the oxazine ring (2-carboxamide vs. 3-carboxamide), the identity of the N-substituent (fluoren-2-yl vs. alkyl, benzyl, or heteroaryl), and the ring fusion geometry (pyrazolo[3,2-b] vs. pyrazolo[5,1-b] isomer) each dictate distinct pharmacophoric presentations [1]. In the PDE4B inhibitor patent family (CA3015166A1), activity is confined to 2-carboxamide regioisomers; the 3-carboxamide analogue described here remains unexplored in that context, leaving its PDE4B selectivity profile uncharacterized and not inferable from 2-carboxamide data [2]. Similarly, the RSV nucleoprotein inhibitor series (US20230270751) employs pyrazolo[5,1-b][1,3]oxazine-3-carboxamides with complex benzodiazepine warheads—the fluoren-2-yl replacement represents a substantial pharmacophore swap with unpredictable target engagement consequences [3]. Without regioisomer- and substituent-matched comparator data, assuming functional equivalence to any in-class analog is unsupported.

Quantitative Differentiation Evidence for N-(9H-Fluoren-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide Relative to Closest Analogs


Carboxamide Regioisomerism: 3-Carboxamide vs. PDE4B-Active 2-Carboxamide Scaffolds

The target compound bears the carboxamide at the pyrazolo[3,2-b][1,3]oxazine 3-position, whereas the PDE4B-active series disclosed in CA3015166A1 is exclusively substituted at the 2-position [1]. No 3-carboxamide regioisomer has been reported with PDE4B inhibitory activity in this patent family. The regioisomeric shift alters the vector of the N-substituent relative to the oxazine oxygen and the pyrazole nitrogen hydrogen-bond acceptor/donor network, which is a critical determinant of PDE4B isoform binding in the co-crystal structures of related pyrazolo-oxazine inhibitors [2]. This implies that PDE4B activity cannot be assumed for the 3-carboxamide regioisomer, and conversely, target(s) uniquely accessible to the 3-carboxamide geometry may be unexplored.

PDE4B inhibition regioisomer selectivity scaffold differentiation

Fluoren-2-yl Pharmacophore Differentiation from Benzodiazepine-Warhead RSV Nucleoprotein Inhibitors

The pyrazolo[5,1-b][1,3]oxazine-3-carboxamide series in US20230270751 achieves RSV nucleoprotein inhibition (EC50 = 96 nM for Example 18; BDBM614441) via a benzodiazepine-containing warhead that engages the target protein through a chiral (S)-configured benzodiazepine-3-yl amide [1]. The target compound replaces this elaborated benzodiazepine with an achiral, planar fluoren-2-yl group, which lacks the hydrogen-bonding capacity and conformational constraint of the benzodiazepine. While the pyrazolo-oxazine core is preserved, the pharmacophore swap represents a fundamental change in the molecular recognition surface presented to the nucleoprotein binding pocket. The molecular weight reduction (331.4 vs. 527–556 g/mol for benzodiazepine conjugates) and 2.7-unit decrease in computed XLogP3 (estimated ~3.3 vs. ~5.5–6.0 for benzodiazepine examples) further differentiate the physicochemical profile [2].

RSV nucleoprotein antiviral pharmacophore comparison

Fluorene Moiety: Privileged Aromatic Surface for Kinase and Receptor Binding vs. Simpler Aryl Substituents

The 9H-fluoren-2-yl group provides an extended polycyclic aromatic surface (three fused six-membered rings, 13 sp² carbons) that is absent in the simpler phenyl, benzyl, or cyclohexyl substituents common among pyrazolo[3,2-b][1,3]oxazine-3-carboxamide analogs such as N-cyclohexyl-N-(2-hydroxyethyl) (CAS 1428348-52-0) or N-[(1-ethylpyrrolidin-2-yl)methyl] derivatives (CAS 1428366-69-1) [1]. The fluorene scaffold is a validated privileged structure in kinase inhibitor design, as demonstrated by fluoren-2-yl-containing BTK inhibitors and VEGFR2 inhibitors with sub-nanomolar potency [2]. The enhanced π-surface area of fluorene (calculated topological polar surface area contribution ~0 Ų beyond the core scaffold, vs. ~20–40 Ų for hydrogen-bonding substituents) favors occupancy of flat, hydrophobic pockets commonly found in kinase ATP-binding sites and certain GPCR orthosteric sites [3]. No quantitative binding data for this specific compound are available, but the structural precedent supports differentiated target engagement potential compared to non-aromatic or mono-aromatic analogs.

kinase inhibition fluorene pharmacophore π-stacking

Pyrazolo[3,2-b][1,3]oxazine Scaffold: Documented Multi-Target Biological Potential vs. Unsubstituted Core Baseline

The pyrazolo-oxazine fused ring system has been comprehensively reviewed for biological activities including anticancer, antitubercular, anti-inflammatory (COX-1/COX-2 inhibition), antibacterial, and antifungal effects [1][2]. In the CB2 cannabinoid receptor space, tricyclic pyrazole carboxamides structurally related to the pyrazolo-oxazine scaffold achieve CB2 Ki values as low as 4 nM with >2000-fold selectivity over CB1 (compound 15: Ki_CB2 = 4 nM, Ki_CB1/Ki_CB2 = 2232) [3]. The pyrazolo[3,2-b][1,3]oxazine subclass specifically has been reported to inhibit imidazopyridine isozymes in the brain, with potential applications in Alzheimer's disease, depression, and psychosis . While these data derive from structurally distinct analogs that differ in substitution pattern and ring fusion, they establish the scaffold's inherent capacity for engaging diverse biological targets at therapeutically relevant potencies. The fluoren-2-yl derivative remains uncharacterized in any of these assays.

multi-target activity anticancer anti-inflammatory antimicrobial

Recommended Research Application Scenarios for N-(9H-Fluoren-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide


Kinase Inhibitor Screening Libraries: Exploiting the Fluorene Hydrophobic Pharmacophore

Based on the established precedent of fluoren-2-yl-containing compounds as potent kinase inhibitor scaffolds (e.g., BTK and VEGFR2 inhibitors) [1], this compound is best deployed in broad-panel kinase inhibition screens where its extended aromatic surface may complement the flat, hydrophobic ATP-binding pockets of tyrosine and serine/threonine kinases. Its structural differentiation from simpler N-substituted pyrazolo[3,2-b][1,3]oxazine-3-carboxamides (cyclohexyl, pyrrolidinyl analogs) makes it a suitable probe for identifying kinase targets that prefer polycyclic aromatic pharmacophores.

Scaffold-Hopping from PDE4B 2-Carboxamide Series to Unexplored 3-Carboxamide Chemical Space

The 3-carboxamide regioisomerism of this compound, relative to the PDE4B-active 2-carboxamide series disclosed in CA3015166A1 [2], positions it for scaffold-hopping campaigns aimed at identifying novel PDE4B inhibitors with altered selectivity profiles or at discovering off-target activities not accessible to the 2-carboxamide series. Procurement for PDE-focused screening should be coupled with isoform-specific PDE4B/PDE4D enzymatic assays to establish the regioisomeric SAR.

Antiviral Fragment-Based Screening: Minimized RSV Nucleoprotein Ligand Core

The compound's pyrazolo[3,2-b][1,3]oxazine-3-carboxamide core structurally resembles the pyrazolo[5,1-b][1,3]oxazine scaffold of RSV nucleoprotein inhibitors (US20230270751, EC50 = 96 nM) [3] but strips away the high-molecular-weight benzodiazepine warhead. This makes it suitable as a minimized starting point for fragment-based drug discovery (FBDD) or structure–activity relationship (SAR) exploration around the RSV nucleoprotein target, with the fluoren-2-yl group providing a probe for hydrophobic sub-pocket occupancy.

CNS Target Profiling Based on Pyrazolo[3,2-b][1,3]oxazine Neuropharmacology Precedent

The pyrazolo[3,2-b][1,3]oxazine subclass is reported to inhibit brain imidazopyridine isozymes with potential applications in Alzheimer's disease, depression, and psychosis . The compound's moderate predicted lipophilicity (XLogP3 ~3.3) and molecular weight (331.38) fall within CNS drug-like space. It is therefore recommended for CNS-targeted phenotypic screening panels or target deconvolution studies, leveraging the scaffold's neuropharmacological precedent while exploring the influence of the fluorenyl substituent on blood–brain barrier penetration and target engagement.

Quote Request

Request a Quote for N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.